molecular formula C18H17ClN2O3S2 B12200358 5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine

5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine

Cat. No.: B12200358
M. Wt: 408.9 g/mol
InChI Key: FQIGPAVAHGUIPW-UHFFFAOYSA-N
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Description

5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-5-methoxybenzyl chloride with 4-methylbenzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide. This intermediate is then reacted with thioamide under specific conditions to form the final thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, in particular, is a key feature that differentiates it from other compounds and contributes to its potential bioactivity.

Properties

Molecular Formula

C18H17ClN2O3S2

Molecular Weight

408.9 g/mol

IUPAC Name

5-chloro-N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17ClN2O3S2/c1-12-7-9-14(10-8-12)26(22,23)17-16(19)25-18(21-17)20-11-13-5-3-4-6-15(13)24-2/h3-10H,11H2,1-2H3,(H,20,21)

InChI Key

FQIGPAVAHGUIPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCC3=CC=CC=C3OC)Cl

Origin of Product

United States

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